

Quantitative Data on Bioaccumulation and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Celestolide	
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The bioaccumulation potential of a substance is influenced by its lipophilicity, often indicated by the octanol-water partition coefficient (Kow), and is quantified by the bioconcentration factor (BCF) and bioaccumulation factor (BAF). Below is a summary of the available data for **Celestolide** and Tonalide.

Parameter	Celestolide	Tonalide (AHTN)	Species	Reference
Log Kow	5.7	5.7	-	[1]
BCF (whole fish)	No experimental data available	597 ± 1	Lepomis macrochirus (Bluegill Sunfish)	[2]
BCF (edible tissue)	No experimental data available	258 ± 1	Lepomis macrochirus (Bluegill Sunfish)	[2]
BCF (non-edible tissue)	No experimental data available	845 ± 28	Lepomis macrochirus (Bluegill Sunfish)	[2]
BCF (lipid- based)	No experimental data available	5017	Fish	[1]



Note: Experimental bioconcentration data for **Celestolide** is not readily available in the reviewed literature.

Experimental Protocols for Bioaccumulation Testing

The determination of the Bioconcentration Factor (BCF) in aquatic organisms is typically conducted following standardized guidelines, such as the OECD Test Guideline 305. This guideline details a flow-through fish test designed to characterize the bioconcentration potential of a substance.

OECD Test Guideline 305: Bioaccumulation in Fish

The OECD 305 test consists of two primary phases:

- Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance
 in the surrounding water. This phase typically lasts for 28 days, or until a steady-state
 concentration of the substance in the fish tissue is reached. Water and fish tissue samples
 are collected at regular intervals to monitor the concentration of the test substance.
- Depuration Phase: Following the uptake phase, the fish are transferred to a clean, substance-free environment. The concentration of the substance in the fish tissue is monitored over time as they eliminate the substance. This phase continues until the concentration of the test substance in the fish has significantly declined.

The BCF is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration of the substance in the water.

Two reliable OECD 305E studies were found for Tonalide, which formed the basis for the BCF values presented in the table above[2].

Signaling Pathways and Toxicological Effects

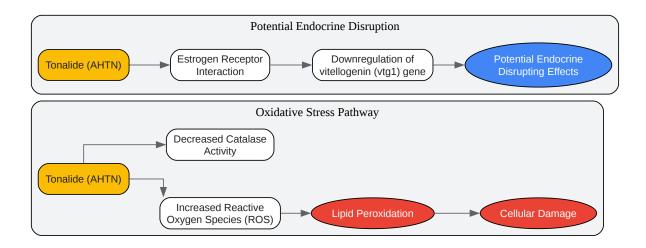
The interaction of chemical compounds with biological systems can lead to various toxicological effects, often initiated through the modulation of specific signaling pathways.

Tonalide (AHTN): Oxidative Stress and Endocrine Disruption



Studies have indicated that Tonalide can induce oxidative stress in aquatic organisms[3][4][5] [6]. Exposure to Tonalide has been shown to lead to an increase in lipid peroxidation and alterations in the activity of antioxidant enzymes such as catalase[3][5]. This suggests that Tonalide may interfere with the balance of reactive oxygen species (ROS) within cells, leading to cellular damage.

Furthermore, Tonalide is suspected of having weak endocrine-disrupting effects. In vitro studies have suggested that Tonalide can interact with estrogen receptors[7][8]. However, in vivo studies have not consistently demonstrated a clear endocrine-disrupting activity[3][7]. Downregulation of the vitellogenin gene (vtg1), a biomarker for estrogenic activity, has been observed in the yolk-sac larvae of the sheepshead minnow exposed to Tonalide[9][10].



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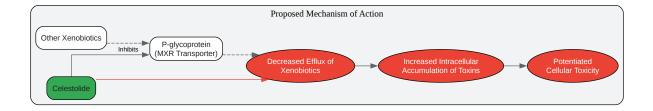
Proposed signaling pathways for Tonalide toxicity.

Celestolide: Limited Data on Signaling Pathways

The available literature on the specific signaling pathways affected by **Celestolide** is limited. Some evidence suggests that **Celestolide** may act as an inhibitor of multixenobiotic resistance (MXR) transporters, such as P-glycoprotein. These transporters are crucial for cellular defense



as they actively extrude a wide range of xenobiotics from the cell. Inhibition of these transporters could lead to an increased intracellular accumulation of other toxic substances, thereby potentiating their harmful effects.



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Hypothesized inhibition of P-gp by Celestolide.

Conclusion

Tonalide (AHTN) has a demonstrated potential for bioaccumulation in aquatic organisms, supported by experimental BCF data. Its toxicological profile suggests involvement in oxidative stress and potential, though not definitively proven in vivo, endocrine-disrupting activities. In contrast, while **Celestolide** shares a similar high lipophilicity with Tonalide, there is a notable lack of experimental data on its bioaccumulation factors. The primary toxicological concern identified for **Celestolide** is the potential inhibition of cellular defense mechanisms, which warrants further investigation. This comparative guide highlights the need for more comprehensive experimental data, particularly for **Celestolide**, to fully assess its environmental risk and biological impact.

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